2-Aminocyclobutan-1-one
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Overview
Description
2-Aminocyclobutan-1-one is a cyclic organic compound with the molecular formula C4H7NO It is characterized by a four-membered cyclobutane ring with an amino group (-NH2) and a ketone group (C=O) attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclobutan-1-one typically involves the cyclization of suitable precursors. One common method is the [2+2] cycloaddition reaction, where two molecules of an alkene or alkyne react to form the cyclobutane ring. This reaction can be catalyzed by various catalysts under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The choice of catalysts, reaction conditions, and purification methods are tailored to achieve high yields and purity suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclobutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Aminocyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminocyclobutan-1-one involves its interaction with specific molecular targets. The amino and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminocyclobutanol: This compound has a similar structure but with an alcohol group instead of a ketone group.
2-Aminocyclobutan-1-ol hydrochloride: A hydrochloride salt form of 2-Aminocyclobutanol.
Uniqueness
2-Aminocyclobutan-1-one is unique due to its combination of an amino group and a ketone group within a four-membered ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-aminocyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-3-1-2-4(3)6/h3H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVOAGSPZMGWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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